molecular formula C20H19N3O4S B2609178 methyl 4-(N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)sulfamoyl)benzoate CAS No. 1797224-73-7

methyl 4-(N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)sulfamoyl)benzoate

Cat. No.: B2609178
CAS No.: 1797224-73-7
M. Wt: 397.45
InChI Key: MTZHKTMIURISEE-UHFFFAOYSA-N
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Description

Methyl 4-(N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)sulfamoyl)benzoate is a synthetic small molecule characterized by a pyrroloimidazole core fused to a phenyl group via a sulfamoyl linker, which is further connected to a methyl benzoate moiety. Its molecular formula is C₂₀H₁₉N₃O₄S, with a calculated molecular weight of 397.45 g/mol. The ester group may enhance membrane permeability, while the sulfamoyl group could facilitate hydrogen bonding with biological targets.

Properties

IUPAC Name

methyl 4-[[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-27-20(24)14-7-9-17(10-8-14)28(25,26)22-16-5-2-4-15(12-16)18-13-21-19-6-3-11-23(18)19/h2,4-5,7-10,12-13,22H,3,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZHKTMIURISEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN=C4N3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)sulfamoyl)benzoate is a compound of significant interest due to its potential biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O3S. It features a pyrrolo[1,2-a]imidazole moiety, which is known for its diverse biological activities. The compound's structure can be represented as follows:

Molecular Structure C19H22N4O3S\text{Molecular Structure }\text{C}_\text{19}\text{H}_\text{22}\text{N}_\text{4}\text{O}_\text{3}\text{S}

Synthesis

The synthesis of this compound typically involves the reaction of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives with appropriate arylsulfamoyl chlorides. Various methods have been explored to optimize yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the pyrrolo[1,2-a]imidazole framework exhibit notable antibacterial and antifungal properties. For instance, derivatives similar to this compound have shown effectiveness against various pathogens including Staphylococcus aureus and Escherichia coli .

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2–4 µg/mL
Escherichia coli2–4 µg/mL
Klebsiella pneumoniae4 µg/mL
Acinetobacter baumannii8 µg/mL

Cytotoxicity

While exhibiting antimicrobial activity, the compound also demonstrates cytotoxic effects on mammalian cells. The cytotoxicity is quantified using the CC50 value (the concentration causing 50% cytotoxicity), which has been reported in related studies to be around 20 µg/mL for similar compounds . This highlights the need for careful evaluation of therapeutic windows.

Hemolytic Activity

Hemolytic activity refers to the ability of a substance to lyse red blood cells. Compounds structurally related to this compound have shown varying degrees of hemolytic activity against human red blood cells. Notably, some derivatives exhibited significant hemolysis at concentrations as low as 10 µg/mL .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of bacterial cell wall synthesis : Similar compounds disrupt peptidoglycan synthesis in bacteria.
  • Interference with nucleic acid synthesis : The presence of nitrogen heterocycles allows interaction with nucleic acid precursors.
  • Cytotoxicity through membrane disruption : The cationic nature of these compounds may lead to membrane destabilization in both microbial and mammalian cells.

Case Studies

Several case studies have explored the efficacy and safety profiles of related compounds:

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties of various pyrrolo[1,2-a]imidazole derivatives against clinical isolates. The results indicated that modifications in the phenyl moiety significantly influenced antibacterial potency .
  • Cytotoxicity Assessment in HEK293 Cells :
    • Research evaluated the cytotoxic effects of similar compounds on HEK293 cells using MTT assays. Results showed a dose-dependent response with significant cytotoxicity observed at higher concentrations .
  • Hemolytic Activity Evaluation :
    • A comparative study assessed hemolytic activity across a series of pyrrolo[1,2-a]imidazole derivatives. The findings revealed that certain substitutions could mitigate hemolytic effects while retaining antimicrobial efficacy .

Comparison with Similar Compounds

Key Observations :

  • The pyrroloimidazole core is shared with the compound from , but the latter lacks the sulfamoyl and ester groups, instead featuring a benzonitrile substituent. The benzonitrile group’s electron-withdrawing nature may reduce solubility compared to the sulfamoyl-ester system .
  • The tetrahydroimidazo[1,2-a]pyridine derivative () has a larger fused-ring system with nitro and cyano groups, likely increasing steric hindrance and reducing metabolic stability compared to the main compound .

Solubility and LogP Predictions

  • The sulfamoyl and ester groups in the main compound enhance polarity, likely improving aqueous solubility (predicted LogP ~2.5) compared to the lipophilic benzonitrile derivative (LogP ~3.1) .
  • The nitro group in ’s compound increases molecular weight (560.56 g/mol) and may reduce solubility, whereas the benzodioxole group in ’s compound could enhance membrane permeability .

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